molecular formula C11H11Cl2NO3S B12839566 4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride

4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride

Katalognummer: B12839566
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: JKYZQNYLSDETLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both chloro and sulfonyl chloride groups makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems can also help in scaling up the production while maintaining the quality and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are largely determined by the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Chloro-3-methylbenzenesulfonyl chloride
  • 4-Chloro-3-nitrobenzenesulfonyl chloride

Uniqueness

4-Chloro-3-((cyclopropylmethyl)carbamoyl)benzenesulfonyl chloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H11Cl2NO3S

Molekulargewicht

308.2 g/mol

IUPAC-Name

4-chloro-3-(cyclopropylmethylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H11Cl2NO3S/c12-10-4-3-8(18(13,16)17)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)

InChI-Schlüssel

JKYZQNYLSDETLE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.